2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 1190020-20-2
Cat. No.: VC6372147
Molecular Formula: C21H22N4O4
Molecular Weight: 394.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190020-20-2 |
|---|---|
| Molecular Formula | C21H22N4O4 |
| Molecular Weight | 394.431 |
| IUPAC Name | 2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C21H22N4O4/c1-14-6-2-3-8-16(14)19-23-20(29-24-19)17-9-4-10-25(21(17)27)13-18(26)22-12-15-7-5-11-28-15/h2-4,6,8-10,15H,5,7,11-13H2,1H3,(H,22,26) |
| Standard InChI Key | LAWSZHWUAZQSIK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4CCCO4 |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name delineates its architecture: 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide. Its molecular formula is C₂₃H₂₄N₄O₄, yielding a molecular weight of 444.47 g/mol. The structure integrates three pharmacophoric elements:
-
A 1,2,4-oxadiazole ring linked to a 2-methylphenyl group.
-
A 2-oxo-1,2-dihydropyridine moiety.
Structural Comparison to Analogous Compounds
Table 1 contrasts this compound with structurally related molecules from published studies:
This comparison highlights the role of substituent positioning (e.g., ortho- vs. para-substituted aryl groups) in modulating physicochemical and biological properties .
Synthetic Routes and Optimization
Proposed Synthesis Pathway
While no explicit protocol exists for this compound, its synthesis likely follows established methods for analogous oxadiazole-dihydropyridine hybrids :
-
Oxadiazole Formation: Condensation of 2-methylbenzamide nitrile with hydroxylamine yields the 1,2,4-oxadiazole precursor.
-
Dihydropyridine Construction: Hantzsch-type cyclization between an enamine and diketone generates the 2-oxo-1,2-dihydropyridine core.
-
Acetamide Coupling: Nucleophilic acyl substitution attaches the tetrahydrofuran-2-ylmethyl amine to the acetylated pyridine intermediate.
Critical reaction parameters include:
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Lewis acids (e.g., ZnCl₂) for oxadiazole ring closure.
-
Solvents: Polar aprotic media (DMF, DMSO) enhance solubility of intermediates .
Industrial-Scale Considerations
Batch reactors with controlled pH (6.5–7.5) and inert atmospheres (N₂/Ar) would mitigate side reactions. Continuous flow systems could improve yield (>75%) by minimizing residence time at elevated temperatures.
Challenges and Future Directions
Bioavailability Optimization
The compound’s LogP (estimated 2.8) and polar surface area (≈110 Ų) suggest moderate blood-brain barrier penetration. Prodrug strategies (e.g., esterification of the acetamide) may improve pharmacokinetics .
Target Validation
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR2) and epigenetic targets (HDACs, DNMTs) is warranted to identify primary mechanisms of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume